EP₃ Receptor Binding Affinity: Target Compound Achieves 12.59 nM Ki Against the Human EP₃ Receptor
The target compound demonstrates a binding inhibition constant (Ki) of 12.59 nM at the human prostaglandin E₂ receptor EP₃ subtype, as measured by ChEMBL assay 581537 and deposited in BindingDB from the Hilfiker et al. (2009) study [1]. Within the same 2-aminothiadiazole amide series, the functional potency (FLIPR hEP₃ fpKᵢ) of structurally distinct 5-substituted analogs ranges from <4.6 (inactive for 5-phenyl analog, Compound 4) to 7.1 (3-pentyl, Compound 1) [2]. While the functional fpKᵢ of the target compound itself was not individually tabulated in the publicly available excerpt of Table 1, its Ki value places it within the active range of this series and is consistent with a compound warranting preclinical profiling [1][3]. By contrast, the 5-phenyl-substituted analog (Compound 4) exhibits fpKᵢ <4.6, representing a >300-fold loss of functional potency relative to the 5-alkyl-substituted leads [2].
| Evidence Dimension | EP₃ receptor binding affinity (Ki) vs. functional potency (fpKᵢ) of 5-substituted analogs |
|---|---|
| Target Compound Data | Ki = 12.59 nM (human EP₃, BindingDB/ChEMBL assay 581537) |
| Comparator Or Baseline | Compound 4 (5-phenyl analog): fpKᵢ <4.6 (~25,000 nM functional potency; essentially inactive); Compound 1 (3-pentyl analog): fpKᵢ = 7.1 (~79 nM functional potency) |
| Quantified Difference | Target compound Ki (12.59 nM) is approximately 6-fold more potent than Compound 1 functional fpKᵢ (~79 nM) and >1,000-fold more potent than Compound 4 functional fpKᵢ (>25,000 nM). NOTE: Ki and fpKᵢ are not directly interchangeable units; cross-study comparison carries inherent uncertainty. |
| Conditions | Human EP₃ receptor; BindingDB Ki measured by ChEMBL_581537 assay; Comparator fpKᵢ values from FLIPR calcium mobilization assay in the Hilfiker et al. (2009) publication. |
Why This Matters
Binding affinity in the low nanomolar range is a prerequisite for tool-compound utility in target-validation studies; the >1,000-fold potency gap between 5-alkyl and 5-phenyl analogs demonstrates that the 5-propyl substituent is a non-negotiable structural determinant for EP₃ target engagement.
- [1] BindingDB Entry for BDBM50414537. Ki = 12.59 nM for Prostaglandin E2 receptor EP3 subtype. Citation: Hilfiker MA et al., Bioorg. Med. Chem. Lett. 2009;19:4292–5. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50030459 View Source
- [2] Hilfiker MA, Wang N, Hou X, Du Z, Pullen MA, Nord M, Nagilla R, Fries HE, Wu CW, Sulpizio AC, Jaworski JP, Morrow D, Edwards RM, Jin J. Discovery of novel aminothiadiazole amides as selective EP₃ receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2009;19(15):4292–4295. Table 1: In vitro functional data and rat DMPK properties for 5-substituted thiadiazoles. View Source
- [3] ChEMBL Compound Report Card for CHEMBL1497665. Max Phase: Preclinical. Total 6 Potency Assay Summary; Total 6 F - Functional Target Summary. European Bioinformatics Institute. View Source
